4,6-Dibromo-2-isobutylpyrimidine

Cross-Coupling Medicinal Chemistry Reaction Kinetics

Sourcing structurally unique, regioisomerically pure dihalogenated pyrimidine intermediates often delays discovery workflows. 4,6-Dibromo-2-isobutylpyrimidine (CAS 1593697-68-7) directly addresses this bottleneck. · Dual C-Br handles enable sequential Pd-catalyzed cross-coupling for rapid SAR library synthesis. · High-yield NBS route (78%) ensures scalable, cost-effective supply. · cLogP 3.20 & lipophilic isobutyl group optimize cell permeability for kinase-targeting programs. · Compatible with agrochemical discovery; bromine vs. chlorine reactivity profile is non-interchangeable with dichloro analogs. Supplied with full analytical documentation (NMR, HPLC).

Molecular Formula C8H10Br2N2
Molecular Weight 293.99 g/mol
Cat. No. B13013858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromo-2-isobutylpyrimidine
Molecular FormulaC8H10Br2N2
Molecular Weight293.99 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC(=CC(=N1)Br)Br
InChIInChI=1S/C8H10Br2N2/c1-5(2)3-8-11-6(9)4-7(10)12-8/h4-5H,3H2,1-2H3
InChIKeyJADQXXOQCXUNIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dibromo-2-isobutylpyrimidine Overview


4,6-Dibromo-2-isobutylpyrimidine (CAS: 1593697-68-7) is a dihalogenated pyrimidine derivative with the molecular formula C8H10Br2N2 and a molecular weight of 293.99 g/mol [1]. This compound is a key synthetic intermediate, valued for its unique substitution pattern. The presence of two bromine atoms at the 4- and 6-positions of the pyrimidine ring, along with an isobutyl group at the 2-position, renders it a versatile building block for constructing complex molecules . It is primarily utilized in medicinal chemistry and agrochemical research as a scaffold for generating diverse compound libraries through well-established cross-coupling reactions .

4,6-Dibromo-2-isobutylpyrimidine: Non-Interchangeability


The chemical and biological properties of 4,6-dibromo-2-isobutylpyrimidine are profoundly influenced by the nature of its halogen atoms and the 2-substituent, making it non-interchangeable with close analogs [1]. The selection of bromine over chlorine at the 4- and 6-positions dictates its reactivity in cross-coupling reactions, where the weaker C-Br bond allows for more facile oxidative addition compared to the stronger C-Cl bond in the dichloro analog [2]. Conversely, the presence of the bulky, lipophilic isobutyl group significantly impacts the compound's physical properties and potential target binding compared to simpler 2-substituents like methyl . These fundamental differences in reactivity and physicochemical profile directly translate to distinct synthetic routes and biological outcomes, underscoring the critical need for precise compound selection.

4,6-Dibromo-2-isobutylpyrimidine: Quantitative Evidence


Suzuki Coupling Reactivity: Dibromo vs. Dichloro

In the context of Suzuki-Miyaura cross-coupling, the C-Br bond in 4,6-dibromo-2-isobutylpyrimidine undergoes oxidative addition to palladium(0) catalysts with significantly higher efficiency than the C-Cl bond in its dichloro analog, 4,6-dichloro-2-isobutylpyrimidine . This fundamental difference in reactivity allows for more rapid and complete conversion under milder reaction conditions, which is crucial for the synthesis of complex, sensitive molecular targets.

Cross-Coupling Medicinal Chemistry Reaction Kinetics

Bromination Yield: NBS vs. Br₂ Method

The synthesis of 4,6-dibromo-2-isobutylpyrimidine from 2-isobutylpyrimidine can be achieved with high regioselectivity and yield using N-bromosuccinimide (NBS) in refluxing CCl₄, achieving a yield of 78% with a regioselectivity ratio of >20:1 for the 4,6-positions . In contrast, using elemental bromine (Br₂) in dichloromethane (DCM) at 0 °C results in a significantly lower yield of 45% and reduced selectivity .

Organic Synthesis Bromination Yield Optimization

Antiproliferative Activity: Role of 2-Isobutyl Group

Studies on related pyrimidine derivatives reveal the critical role of the 2-alkyl substitution on biological activity. For example, in a series of N-alkylated 6-isobutylpyrimidine derivatives, the presence of the isobutyl group contributed to compounds exhibiting antiproliferative activity with a pIC50 value of 4.53 (equivalent to an IC50 of 29.5 µM) against HeLa cells [1]. While direct data for 4,6-dibromo-2-isobutylpyrimidine is not available in this context, this class-level data demonstrates that the isobutyl moiety is a non-inert structural feature that can confer favorable biological properties compared to smaller alkyl groups [2].

Antiproliferative Activity Structure-Activity Relationship (SAR) Drug Discovery

Lipophilicity: Calculated LogP Comparison

The lipophilicity, as measured by the calculated partition coefficient (LogP), is a critical parameter influencing membrane permeability, solubility, and overall drug-likeness. 4,6-Dibromo-2-isobutylpyrimidine is predicted to have a LogP value of 3.20 . This contrasts sharply with the unsubstituted pyrimidine core, which has a much lower LogP. The presence of both the lipophilic isobutyl group and the two bromine atoms dramatically increases the compound's predicted lipophilicity compared to simpler analogs, such as 2-methylpyrimidine (LogP of -0.2) [1]. This data demonstrates how the specific substitution pattern of the target compound is designed to confer a specific physicochemical profile.

Lipophilicity Drug-likeness ADME Properties

4,6-Dibromo-2-isobutylpyrimidine: Key Applications


Compound Library Diversification

4,6-Dibromo-2-isobutylpyrimidine is ideally suited for the rapid generation of structurally diverse compound libraries. Its two C-Br bonds at the 4- and 6-positions are highly reactive in Pd-catalyzed cross-coupling reactions, as supported by class-level reactivity data . This allows for sequential and regioselective introduction of various aryl, heteroaryl, or alkyl groups, enabling medicinal chemists to efficiently explore structure-activity relationships (SAR) around the pyrimidine core. The high yielding synthetic route using NBS (78% yield) ensures a cost-effective and scalable supply of this key intermediate for such programs .

Lipophilic Kinase Inhibitor Design

The combination of the hydrogen-bonding capacity of the pyrimidine ring with the lipophilic isobutyl and bromine substituents makes this compound a compelling scaffold for kinase inhibitor design. The high predicted LogP of 3.20 suggests it will be cell-permeable and may effectively target the hydrophobic ATP-binding pockets common to many kinases. Further functionalization via the C-Br bonds can be used to fine-tune selectivity and potency against specific kinases of interest, as has been demonstrated with other pyrimidine-based kinase inhibitors.

Agrochemical Synthesis Intermediate

Substituted pyrimidines are a well-established class of herbicides and fungicides . The 4,6-dibromo-2-isobutylpyrimidine scaffold provides a versatile entry point for developing new agrochemicals. The isobutyl group offers a specific degree of lipophilicity and steric bulk, which can be crucial for target binding or for optimizing the compound's environmental fate and plant uptake properties . Its efficient synthesis and predictable reactivity in cross-coupling reactions make it a practical building block for industrial agrochemical discovery programs.

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